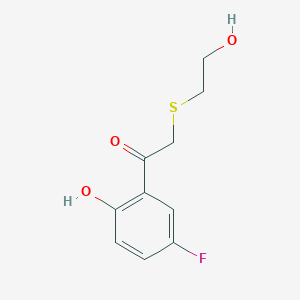
1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound that features a fluorinated phenol group and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can be achieved through a multi-step process:
Fluorination: Introduction of the fluorine atom to the phenol ring.
Thioether Formation: Reaction of the fluorinated phenol with a suitable thioether precursor.
Hydroxyethylation: Introduction of the hydroxyethyl group to the thioether linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions on the phenol ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols.
Applications De Recherche Scientifique
1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Exploration of its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a chemical intermediate.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Fluoro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one: can be compared with other fluorinated phenols and thioether-containing compounds.
Similar Compounds: this compound, 1-(5-Chloro-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one, and 1-(5-Bromo-2-hydroxyphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one.
Uniqueness
The presence of both a fluorinated phenol group and a thioether linkage makes this compound unique compared to other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C10H11FO3S |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
1-(5-fluoro-2-hydroxyphenyl)-2-(2-hydroxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C10H11FO3S/c11-7-1-2-9(13)8(5-7)10(14)6-15-4-3-12/h1-2,5,12-13H,3-4,6H2 |
Clé InChI |
RKHRDBBTLOFNMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(=O)CSCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethylbicyclo[1.1.1]pentan-1-ol](/img/structure/B13482477.png)
![1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride](/img/structure/B13482488.png)
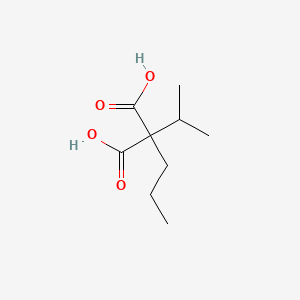
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13482505.png)
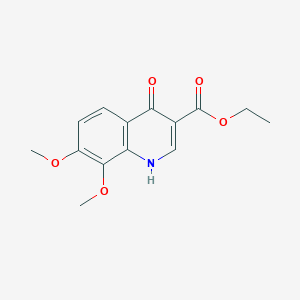
![5-[3-(2-Aminophenyl)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13482507.png)
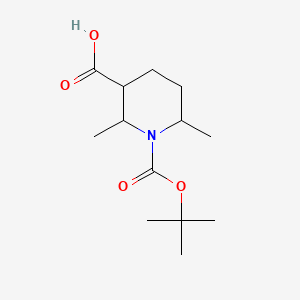

![Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13482524.png)
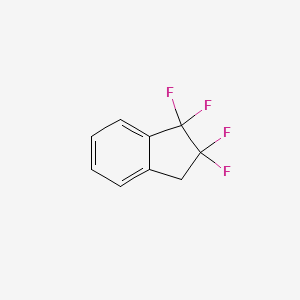
![2-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13482545.png)
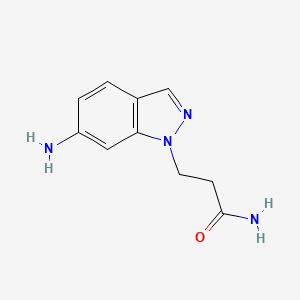
![Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)
